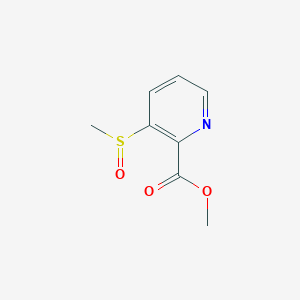
Methyl 3-(methanesulfinyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methanesulfinyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methanesulfinyl group attached to the pyridine ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methanesulfinyl)pyridine-2-carboxylate typically involves the reaction of 3-(methanesulfinyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-(Methanesulfinyl)pyridine-2-carboxylic acid+MethanolCatalystMethyl 3-(methanesulfinyl)pyridine-2-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfinyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The methanesulfinyl group can be reduced to a thioether group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Methyl 3-(methanesulfonyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(methylthio)pyridine-2-carboxylate.
Substitution: Depending on the nucleophile, products such as methyl 3-(methanesulfinyl)pyridine-2-carboxamide or this compound derivatives.
Scientific Research Applications
Methyl 3-(methanesulfinyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(methanesulfinyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The methanesulfinyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, potentially modulating their activity. The ester group may also undergo hydrolysis in biological systems, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methylthio)pyridine-2-carboxylate: Similar structure but with a thioether group instead of a methanesulfinyl group.
Methyl 3-(methanesulfonyl)pyridine-2-carboxylate: Contains a sulfone group instead of a methanesulfinyl group.
Methyl 3-(methoxy)pyridine-2-carboxylate: Features a methoxy group instead of a methanesulfinyl group.
Uniqueness
Methyl 3-(methanesulfinyl)pyridine-2-carboxylate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can undergo various transformations, making the compound versatile for synthetic applications.
Properties
CAS No. |
61830-35-1 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
methyl 3-methylsulfinylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-12-8(10)7-6(13(2)11)4-3-5-9-7/h3-5H,1-2H3 |
InChI Key |
DXYQJFBHNDMZDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


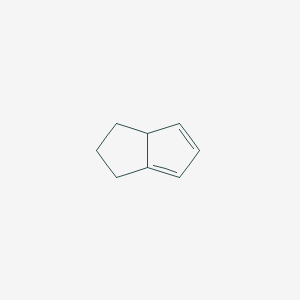
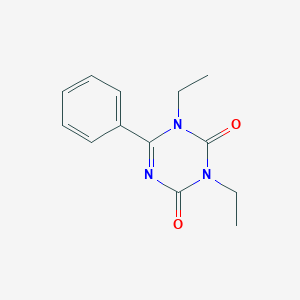
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
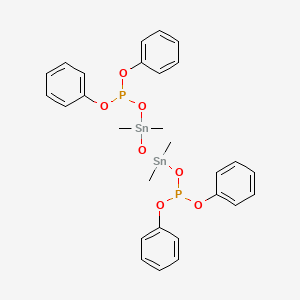
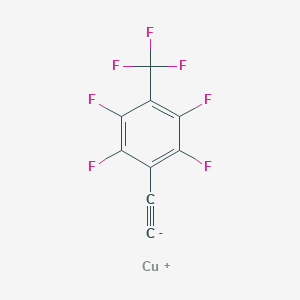
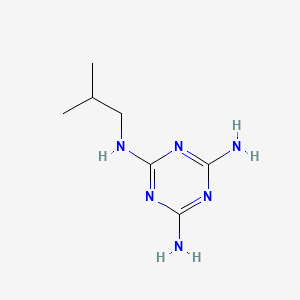
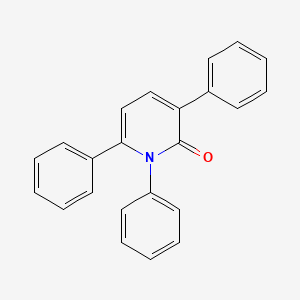
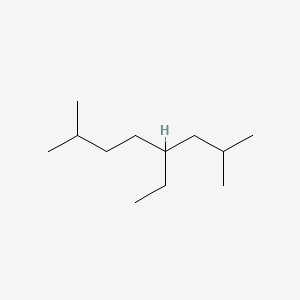
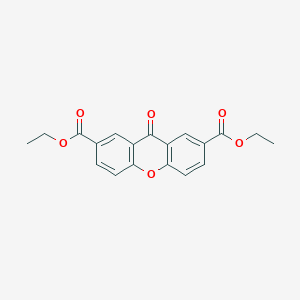
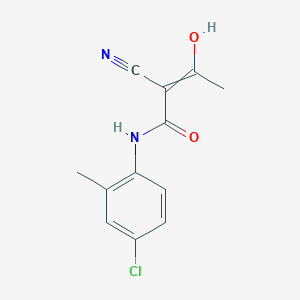
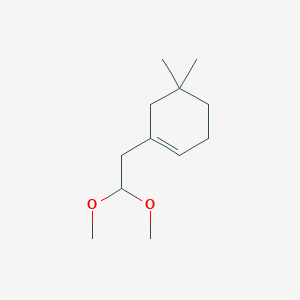
![[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene](/img/structure/B14545857.png)
![N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide](/img/structure/B14545860.png)
